

# Application Notes and Protocols for Bacterial Cell Lysis using Achromopeptidase

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## Compound of Interest

Compound Name: ACHROMOPEPTIDASE

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## Introduction

**Achromopeptidase** is a powerful lytic enzyme widely utilized for the efficient degradation of bacterial cell walls, particularly those of Gram-positive bacteria that are often resistant to other lysing agents like lysozyme.[1][2] This enzyme, a lysyl endopeptidase, exhibits a broad spectrum of bacteriolytic activity, making it an invaluable tool in various research and drug development applications, including nucleic acid extraction, protein isolation, and protoplast formation.[2][3][4] These application notes provide a comprehensive overview of the protocol for using **Achromopeptidase**, including its mechanism of action, optimal conditions for use, and detailed experimental procedures.

## Mechanism of Action

**Achromopeptidase** acts as a serine protease that specifically targets and cleaves the peptide cross-links within the peptidoglycan layer of bacterial cell walls.[1] The Gram-positive bacterial cell wall is characterized by a thick peptidoglycan layer, which provides structural integrity to the cell. This layer is composed of polysaccharide chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide bridges.

**Achromopeptidase** hydrolyzes the lysyl bonds within these peptide bridges, disrupting the integrity of the peptidoglycan mesh and leading to cell lysis.

## Optimal Conditions for Achromopeptidase Activity

Several factors influence the enzymatic activity of **Achromopeptidase**. Optimal conditions are crucial for achieving high lysis efficiency.

- pH: The optimal pH for **Achromopeptidase** activity is in the range of 7.5 to 9.0.[2][5][6]
- Temperature: **Achromopeptidase** is effective over a range of temperatures, with optimal activity typically observed between 37°C and 50°C.[3][4][7] However, lysis can also be effectively performed at room temperature (18-22°C), which can be advantageous for certain downstream applications where heat-sensitive molecules are of interest.[3][4]
- Ionic Strength: The enzyme's activity can be sensitive to high salt concentrations. A low-salt environment, such as that provided by a 10% phosphate-buffered saline (PBS) solution, is often recommended to maintain optimal activity.[8]
- Enzyme Concentration: The required concentration of **Achromopeptidase** can vary depending on the bacterial species and the cell density. Generally, concentrations ranging from 1,000 to 7,000 units per milliliter of bacterial suspension are effective.[3][4]
- Incubation Time: The incubation time for effective lysis typically ranges from 10 to 60 minutes.[2][3][4] The optimal time should be determined empirically for each specific application and bacterial strain.

## Data Presentation: Lytic Spectrum and Efficiency of Achromopeptidase

The following table summarizes the lytic activity of **Achromopeptidase** against a variety of microorganisms. The efficiency is indicated by the percentage decrease in absorbance of the microbial suspension at 600 nm.

Microorganism	Bacteriolytic Activity (300 U/mL Achromopeptidase)	Bacteriolytic Activity (1,000 U/mL Egg-white Lysozyme)
Micrococcus caseolyticus	+++	-
Micrococcus luteus	+++	-
Pediococcus acidilactici	+++	+
Staphylococcus aureus	+++	±
Microbacterium arborescens	++	+
Bacillus alvei	+++	±
Clostridium acetobutylicum	+++	-
Brevibacterium leucinophagum	+	±
Lactobacillus sake	+++	+
Enterococcus faecalis	+++	±
Leuconostoc dextranicum	++	±
Achromobacter liquidum	+	-
Nocardioides simplex	+	+
Beijerincka indica	+	±
Mycobacterium diernhoferi	±	±
Kurthia zopfii	++	+

Key: +++: decreased by ≥80% (within 10 min), ++: decreased by ≥80% (within 60 min), +: decreased by 40%–80% (within 60 min), ±: decreased by 10%–40% (within 60 min), -: decreased by 0%–10% (within 60 min).[2]

## Experimental Protocols

## Protocol 1: General Bacterial Cell Lysis for Nucleic Acid Extraction

This protocol is suitable for the lysis of Gram-positive bacteria such as *Staphylococcus aureus* and *Streptococcus agalactiae* for subsequent DNA or RNA extraction.

Materials:

- Bacterial cell culture
- **Achromopeptidase** (lyophilized powder)
- Lysis Buffer (e.g., 1x TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Microcentrifuge tubes
- Water bath or incubator
- (Optional) Heat block for enzyme inactivation

Procedure:

- Cell Harvesting: Pellet bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes). Discard the supernatant.
- Resuspension: Resuspend the cell pellet in 1 mL of Lysis Buffer.
- **Achromopeptidase** Addition: Prepare a fresh solution of **Achromopeptidase** in Lysis Buffer. Add **Achromopeptidase** to the cell suspension to a final concentration of 1,000 - 5,000 U/mL.<sup>[4]</sup> The optimal concentration should be determined empirically.
- Incubation: Incubate the suspension at 37°C for 10-30 minutes.<sup>[4]</sup> Alternatively, for applications sensitive to heat, incubation can be performed at room temperature (22°C) for 20 minutes.<sup>[8]</sup>
- Enzyme Inactivation (Optional but Recommended for PCR): To stop the lytic activity, especially if the lysate will be used for PCR, a heat spike can be applied.<sup>[4]</sup> Heat the sample at 95°C for 5-10 minutes.

- **Downstream Processing:** The lysate is now ready for nucleic acid extraction using standard commercial kits or manual methods.

## Protocol 2: Turbidimetric Assay for **Achromopeptidase** Activity

This protocol measures the activity of **Achromopeptidase** by monitoring the decrease in turbidity of a bacterial cell suspension.

Materials:

- **Achromopeptidase** solution of unknown activity
- Substrate: Lyophilized *Micrococcus lysodeikticus* cells
- Assay Buffer: 10 mM Tris-HCl with 10 mM Sodium Chloride, pH 8.0
- Spectrophotometer capable of measuring absorbance at 600 nm
- Cuvettes

Procedure:

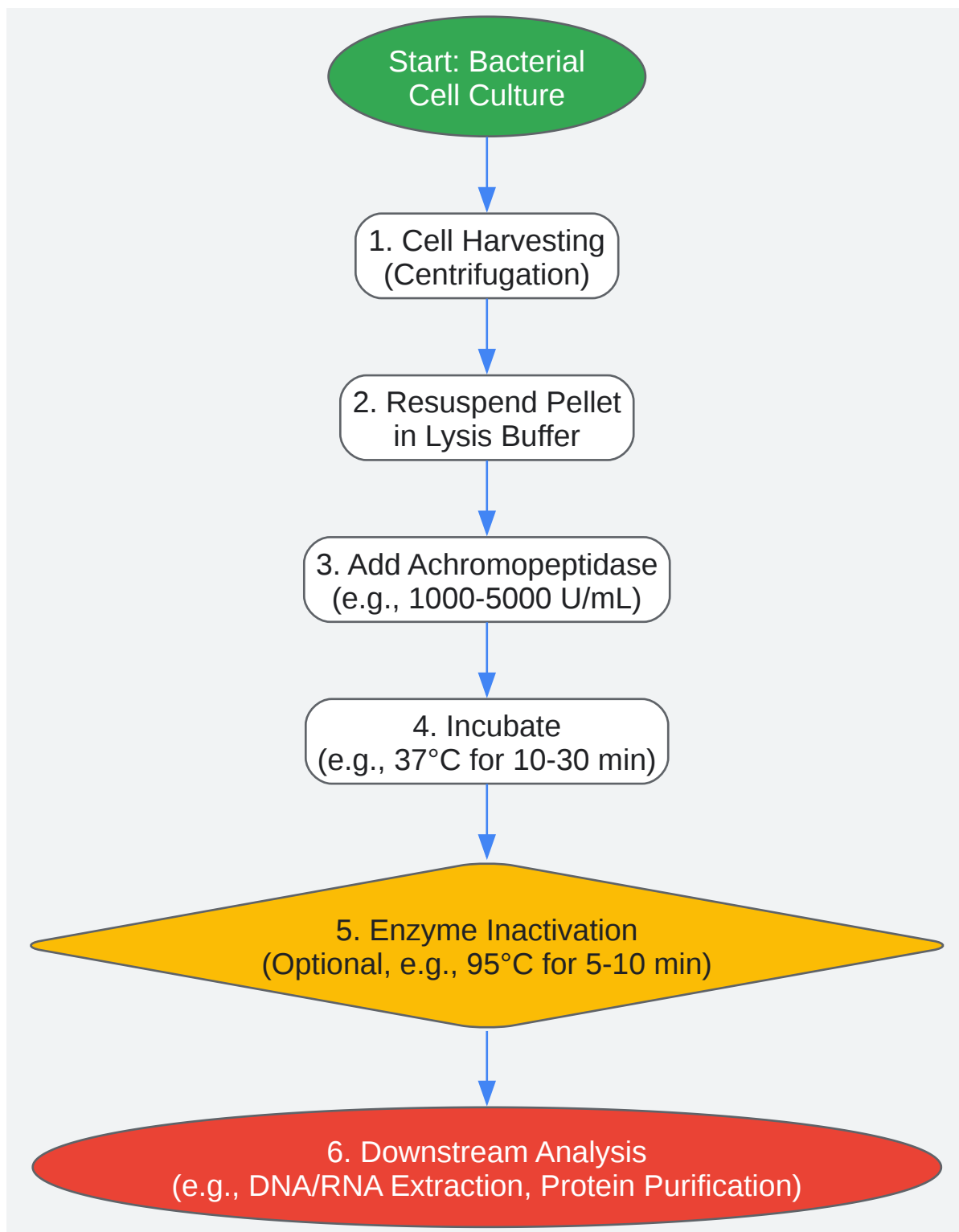
- **Substrate Preparation:** Prepare a suspension of *Micrococcus lysodeikticus* in Assay Buffer to an absorbance of 0.6-0.7 at 600 nm.
- **Reaction Setup:** In a cuvette, mix 2.9 mL of the substrate suspension with 0.1 mL of the **Achromopeptidase** solution. For the blank, mix 2.9 mL of the substrate suspension with 0.1 mL of Assay Buffer.
- **Measurement:** Immediately place the cuvettes in the spectrophotometer and record the decrease in absorbance at 600 nm over 5 minutes at 37°C.
- **Calculation of Activity:** One unit of **Achromopeptidase** is defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.<sup>[1]</sup>

## Mandatory Visualizations

## Signaling Pathway: **Achromopeptidase** Action on Gram-Positive Bacterial Cell Wall

Caption: Mechanism of **Achromopeptidase** on the Gram-Positive bacterial cell wall.

## Experimental Workflow: Bacterial Lysis for Downstream Analysis



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Caption: Workflow for bacterial cell lysis using **Achromopeptidase**.

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## References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Achromopeptidase® | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. WO2011115975A2 - Use of achromopeptidase for lysis at room temperature - Google Patents [patents.google.com]
- 4. US20110275090A1 - Use of achromopeptidase for lysis at room temperature - Google Patents [patents.google.com]
- 5. Native Achromobacter lyticus Achromopeptidase(EC 3.4.21.50) - Creative Enzymes [creative-enzymes.com]
- 6. Native Bacteria Achromopeptidase(EC 3.4.21.50) - Creative Enzymes [creative-enzymes.com]
- 7. JP2013521804A - Use of achromopeptidase for lysis at room temperature - Google Patents [patents.google.com]
- 8. CN102869773A - Use of achromopeptidase for lysis at room temperature - Google Patents [patents.google.com]
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